MFCD31714248
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Overview
Description
The compound “MFCD31714248” is known as 2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine hydrochloride. It has the molecular formula C11H18ClNO2S and a molecular weight of 263.78861. This compound is characterized by its high purity, typically above 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine hydrochloride involves the reaction of 2,3-dimethoxybenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It is particularly useful in the preparation of sulfur-containing heterocycles and as a building block in medicinal chemistry .
Biology: In biological research, 2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine hydrochloride is used to study the effects of sulfur-containing compounds on cellular processes. It is also used in the development of new biochemical assays .
Medicine: Its ability to modulate neurotransmitter levels makes it a candidate for further investigation in the treatment of conditions like depression and anxiety .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials. Its high reactivity and versatility make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. The compound may also influence the redox state of cells, thereby affecting various cellular pathways .
Comparison with Similar Compounds
- 2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine
- 2-(2,3-Dimethoxy-benzylsulfanyl)-propylamine
- 2-(2,3-Dimethoxy-benzylsulfanyl)-butylamine
Comparison: Compared to its analogs, 2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine hydrochloride exhibits unique properties such as higher solubility in water due to the presence of the hydrochloride group. This enhances its bioavailability and makes it more suitable for pharmaceutical applications. Additionally, its specific substitution pattern on the benzyl ring imparts distinct reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S.ClH/c1-13-10-5-3-4-9(11(10)14-2)8-15-7-6-12;/h3-5H,6-8,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDUOSJPEFENFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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